

# Driselase from Irpex lacteus: A Technical Guide to its Enzymatic Activities

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Driselase**, a commercially available enzyme preparation derived from the white-rot fungus Irpex lacteus, is a complex cocktail of hydrolytic enzymes. Its potent ability to degrade a wide array of plant cell wall polysaccharides makes it an invaluable tool in various scientific and industrial applications, including biomass processing, protoplast isolation, and the analysis of plant cell wall structures.[1] This technical guide provides an in-depth overview of the core enzymatic activities of **Driselase**, detailed experimental protocols for their characterization, and a workflow for a key application.

## **Core Enzymatic Composition and Activities**

**Driselase** is renowned for its synergistic blend of cellulases, hemicellulases (primarily xylanases), and pectinases.[1] It is also reported to contain other important activities such as laminarinase, protease, and rhamnogalacturonan hydrolase.[2][3][4] This diverse enzymatic profile allows for the efficient deconstruction of the complex carbohydrate matrix of plant cell walls.[1]

## **Quantitative Enzymatic Activities**

The specific activities of the major enzymes present in commercially available **Driselase** preparations are summarized below. It is important to note that as a crude enzyme preparation,



the exact composition and specific activities can vary between suppliers and batches.

Enzyme Activity	Substrate	Reported Specific Activity	Source
Cellulase	Cellulose	≥100 U/mg solid	MedChemExpress HY-126224[5]
Xylanase	Xylan	Varies; see unit definition	Sigma-Aldrich D9515[6]
Laminarinase	Laminarin	See unit definition	MedChemExpress HY-126224[5]
Rhamnogalacturonan Hydrolase	Rhamnogalacturonan	See original research for nkat/mg	Normand et al. (2009) [3][7]
Protease	Casein	Activity present; not typically quantified on product sheets	General knowledge

#### Unit Definitions:

- Cellulase: One unit will liberate 1.0 μmol of glucose from cellulose in 1 hour at pH 5.0 at 37°C.[5]
- Xylanase (Sigma-Aldrich): One unit will liberate 1.0 milligram of reducing sugar (measured as glucose) from xylan per minute at pH 4.5 at 37°C.[6]
- Laminarinase: One unit will liberate 1.0 mg of reducing sugar (as glucose) from laminarin per minute at pH 5.0 at 37°C.[5]
- Nanokatal (nkat): The amount of enzyme that catalyzes the conversion of 1 nanomole of substrate per second.

## **Experimental Protocols**

The following are detailed methodologies for the determination of the major enzymatic activities in **Driselase**. These protocols are based on the quantification of reducing sugars released from



the respective polysaccharide substrates using the 3,5-dinitrosalicylic acid (DNS) method.

## **Cellulase Activity Assay**

This assay measures the total cellulolytic activity by quantifying the release of reducing sugars from carboxymethyl cellulose (CMC).

#### Materials:

- **Driselase** solution (e.g., 1 mg/mL in appropriate buffer)
- 1% (w/v) Carboxymethyl cellulose (CMC) in 50 mM sodium acetate buffer (pH 5.0)
- 50 mM Sodium acetate buffer (pH 5.0)
- 3,5-Dinitrosalicylic acid (DNS) reagent
- Glucose standard solutions (0.1 1.0 mg/mL)
- Spectrophotometer

#### Procedure:

- Prepare a reaction mixture containing 0.5 mL of the Driselase solution and 0.5 mL of the 1% CMC solution.
- For the blank, prepare a mixture of 0.5 mL of the buffer and 0.5 mL of the 1% CMC solution.
- Incubate the reaction mixtures at 50°C for 30 minutes.
- Stop the reaction by adding 1.0 mL of DNS reagent to each tube.
- Boil the tubes for 10 minutes in a water bath.
- Cool the tubes to room temperature and add 8.5 mL of deionized water.
- Measure the absorbance at 540 nm.



 Determine the concentration of reducing sugars released by comparing the absorbance to a standard curve prepared with glucose solutions.

## **Xylanase Activity Assay**

This protocol is adapted from the Sigma-Aldrich quality control test procedure for **Driselase** (D9515).[6]

#### Materials:

- **Driselase** (Xylanase) Enzyme Solution (0.075 0.15 units/mL in cold deionized water)[8]
- 2.5% (w/v) Xylan Substrate solution in 100 mM Sodium Acetate Buffer (pH 4.5 at 37°C)[6]
- 100 mM Sodium Acetate Buffer, pH 4.5 at 37°C[6]
- p-Hydroxybenzoic Acid Hydrazide (PAHBAH) solution (0.5% w/v in 500 mM Sodium Hydroxide)[6]
- Glucose Standard Solution (0.2 mg/mL)[6]
- Spectrophotometer

#### Procedure:

- Equilibrate the buffer and xylan substrate solution to 37°C.[6]
- In a test tube, mix 3.0 mL of the buffer and 1.0 mL of the xylan substrate solution.[6]
- Add 1.0 mL of the Driselase enzyme solution and mix.[6]
- Incubate at 37°C for exactly 60 minutes.[6]
- Prepare a blank by adding the enzyme solution after the stopping reagent in a later step.
- Take a 0.03 mL aliquot of the reaction mixture and add it to a tube containing 1.0 mL of the PAHBAH solution.
- Boil for 5 minutes and then cool to room temperature.



- Measure the absorbance at 410 nm.[6]
- Quantify the amount of reducing sugar released using a glucose standard curve.

## **Pectinase Activity Assay**

This assay determines the activity of pectin-degrading enzymes by measuring the release of reducing sugars from polygalacturonic acid.

#### Materials:

- Driselase solution (e.g., 1 mg/mL in appropriate buffer)
- 1% (w/v) Polygalacturonic acid in 50 mM sodium acetate buffer (pH 5.0)
- 50 mM Sodium acetate buffer (pH 5.0)
- DNS reagent
- Galacturonic acid standard solutions (0.1 1.0 mg/mL)
- Spectrophotometer

#### Procedure:

- Prepare a reaction mixture containing 0.5 mL of the Driselase solution and 0.5 mL of the 1% polygalacturonic acid solution.
- Prepare a blank with 0.5 mL of buffer and 0.5 mL of the substrate solution.
- Incubate at 40°C for 20 minutes.
- Stop the reaction by adding 1.0 mL of DNS reagent.
- Boil for 10 minutes and cool to room temperature.
- Add 8.5 mL of deionized water and measure the absorbance at 540 nm.



 Calculate the amount of reducing sugars released using a standard curve prepared with galacturonic acid.

## **Protease Activity Assay**

This qualitative and semi-quantitative assay is based on the clarification of a skim milk agar plate.

#### Materials:

- Driselase solution (e.g., 10 mg/mL in water)
- Skim milk agar plates (Nutrient agar supplemented with 1% skim milk powder)
- Trypsin solution (positive control)
- Water (negative control)

#### Procedure:

- Punch wells (e.g., 5 mm diameter) into the skim milk agar plates.
- Add 50 μL of the **Driselase** solution, trypsin solution, and water to separate wells.
- Incubate the plates at 37°C for 18-24 hours.
- Observe the plates for a clear zone (halo) around the wells, indicating the hydrolysis of casein by proteases. The diameter of the halo can be used for semi-quantitative comparison of activity.

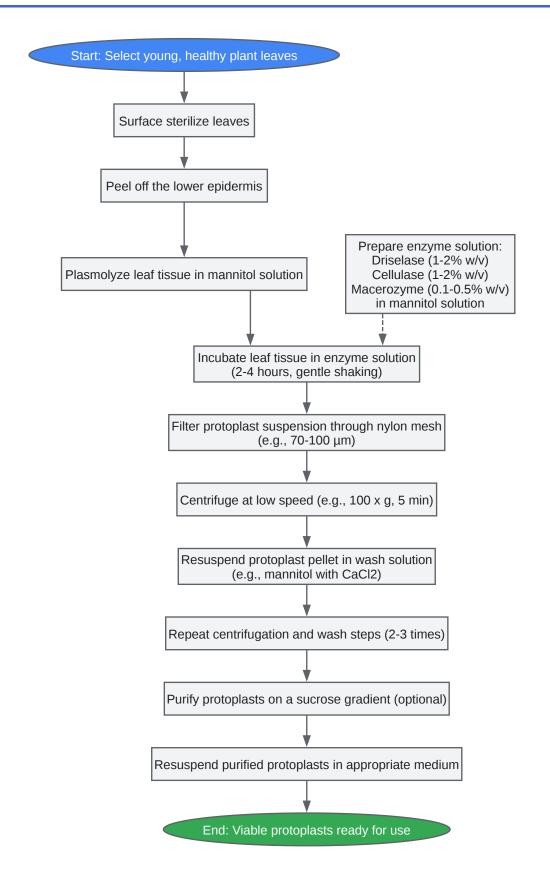
## **Experimental Workflows and Signaling Pathways**

**Driselase** is widely used for the enzymatic degradation of plant cell walls to release protoplasts for various downstream applications in molecular biology and plant breeding.

## **Workflow for Protoplast Isolation from Plant Tissue**

The following diagram illustrates a typical workflow for the isolation of protoplasts from plant leaf tissue using **Driselase**.





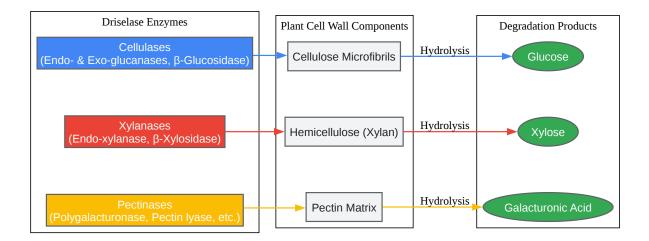
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A generalized workflow for the isolation of plant protoplasts using **Driselase**.



## **Biochemical Pathway of Plant Cell Wall Degradation**

The enzymatic components of **Driselase** act synergistically to break down the major polysaccharides of the plant cell wall.



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Synergistic action of **Driselase** enzymes on plant cell wall components.

## Conclusion

**Driselase** from Irpex lacteus is a powerful and versatile enzymatic preparation with broad applications in research and biotechnology. Its complex mixture of cellulases, hemicellulases, pectinases, and other hydrolytic enzymes enables the efficient degradation of plant biomass. Understanding the specific activities of its components and employing standardized assays for their characterization are crucial for achieving reproducible and optimal results in various experimental settings. The provided protocols and workflows serve as a valuable resource for researchers and professionals seeking to harness the full potential of this potent enzyme cocktail.



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